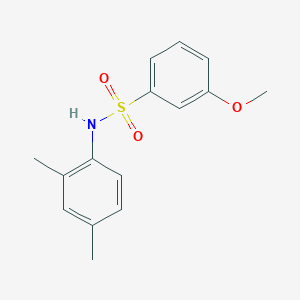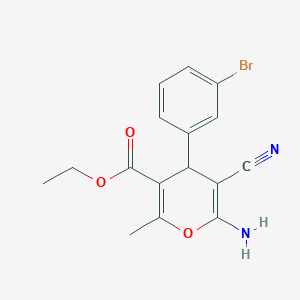![molecular formula C11H12F3N5O B10961171 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10961171.png)
1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group at position 5 and a carboxamide group at position 3, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at position 1 of the pyrazole ring through methylation reactions using methyl iodide or dimethyl sulfate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced at position 5 through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Carboxamide Group: The carboxamide group is introduced at position 3 through the reaction of the pyrazole derivative with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines.
Scientific Research Applications
1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative without the trifluoromethyl and carboxamide groups.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Lacks the carboxamide group but contains the trifluoromethyl group.
1-Methyl-3-carboxamide-1H-pyrazole: Contains the carboxamide group but lacks the trifluoromethyl group.
Uniqueness
1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is unique due to the combination of the trifluoromethyl and carboxamide groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H12F3N5O |
|---|---|
Molecular Weight |
287.24 g/mol |
IUPAC Name |
1-methyl-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H12F3N5O/c1-18-7(3-4-16-18)6-15-10(20)8-5-9(11(12,13)14)19(2)17-8/h3-5H,6H2,1-2H3,(H,15,20) |
InChI Key |
VOLZDXOPVIBYTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2=NN(C(=C2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B10961100.png)
![1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B10961105.png)
![2,5-Bis[1-(furan-2-yl)cyclohexyl]furan](/img/structure/B10961107.png)
![N-(5-chloro-2-methoxybenzyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10961112.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961116.png)
![2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate](/img/structure/B10961120.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10961137.png)
![1-[1-(2,6-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(2-methoxyphenyl)-1-(2-phenylethyl)thiourea](/img/structure/B10961143.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B10961146.png)
![N-cyclopentyl-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961147.png)

![2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10961159.png)
![4-{(4E)-4-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10961166.png)
